Thiacetarsamide sodium

Canine heartworm Dirofilaria immitis Macrofilaricide

Thiacetarsamide sodium (CAS 14433-82-0, Caparsolate®) is the definitive organoarsenic reference compound for filaricide research. Unlike melarsomine, it uniquely depresses nitroglycerin-induced relaxation in infected pulmonary arteries and enhances ADP-induced platelet aggregation—making it essential for studying post-adulticidal thromboembolism and arsenical-induced endothelial dysfunction. Its well-characterized solution degradation (hydrolysis to p-arsenosobenzamide) provides a robust model for stability-indicating method development. For pharmacologists comparing arsenical adulticides or validating new macrofilaricides, this compound offers the extensive in vivo/in vitro baseline data that melarsomine cannot. Secure your supply for rigorous, publication-ready comparative studies.

Molecular Formula C11H10AsNNa2O5S2
Molecular Weight 421.2 g/mol
CAS No. 14433-82-0
Cat. No. B085760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiacetarsamide sodium
CAS14433-82-0
SynonymsArsenamide
Caparsolate
Thiacetarsamide
Thioarsenite
Molecular FormulaC11H10AsNNa2O5S2
Molecular Weight421.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2
InChIKeyAXRWJSAOLNNBNI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiacetarsamide Sodium (CAS 14433-82-0) Procurement Baseline: An Arsenical Adulticide with Defined Differentiation


Thiacetarsamide sodium (arsenamide) is an organoarsenic compound [1] with the molecular formula C11H10AsNNa2O5S2 . Historically commercialized as Caparsolate® [2], it is a filaricidal agent proposed for chemotherapy against canine filaria and trichomonas [3]. Its mechanism of action is believed to involve an arsenical moiety that reacts with sulfhydryl groups in essential enzyme systems [4]. Thiacetarsamide sodium is effective against adult heartworms only and has no clinical efficacy against microfilaria [4].

Thiacetarsamide Sodium vs. Melarsomine: Why Generic Substitution Is Not Equivalent


Generic substitution between thiacetarsamide sodium and melarsomine dihydrochloride is not scientifically or clinically equivalent. While both are organic arsenical adulticides for Dirofilaria immitis [1], melarsomine demonstrates differentiated stage-specific efficacy and a distinct safety profile [2]. Thiacetarsamide requires intravenous administration [3] and has documented hepatotoxicity at recommended doses with no safety margin [4], whereas melarsomine is administered intramuscularly [3] and offers an antidotal option in overdose [5]. These differences necessitate product-specific selection based on quantitative evidence, as detailed below.

Thiacetarsamide Sodium Quantitative Evidence: Head-to-Head Comparative Data for Procurement Decisions


Thiacetarsamide Sodium vs. Melarsomine: Efficacy Against Immature and Young Adult Dirofilaria immitis

Thiacetarsamide sodium exhibits significantly lower efficacy against young adult (7-month-old) Dirofilaria immitis and no efficacy against L5 immatures (4-month-old) compared to melarsomine, which is fully effective against both stages [1].

Canine heartworm Dirofilaria immitis Macrofilaricide Stage-specific efficacy

Thiacetarsamide Sodium Safety Margin: Hepatic and Renal Toxicity Relative to Melarsomine

Thiacetarsamide sodium possesses no safety margin and exhibits hepatotoxicity at recommended doses, sometimes nephrotoxicity. In contrast, melarsomine demonstrates a safety margin of 2.5x to 3x and shows no hepatic or renal toxicity [1][2].

Drug safety Hepatotoxicity Nephrotoxicity Therapeutic index

Thiacetarsamide Sodium Vascular Effects: Differential Impact on Pulmonary Artery Relaxation

In isolated pulmonary artery rings from heartworm-infected dogs, thiacetarsamide sodium (30 µg/mL) depressed nitroglycerin-induced relaxation compared to both untreated control rings and rings treated with melarsomine (30 µg/mL) [1].

Vascular pharmacology Pulmonary artery Endothelium-dependent relaxation Nitroglycerin response

Thiacetarsamide Sodium Procoagulant Effects and Thromboembolism Risk

Thiacetarsamide sodium treatment in heartworm-negative dogs enhanced adenosine diphosphate (ADP)-induced platelet aggregation on days 3, 10, and 21 post-treatment compared to untreated controls [1], and significantly increased fibrinogen concentration on day 10 (P < 0.05) [2].

Platelet function Thromboembolism Antithrombin-III Fibrinogen

Thiacetarsamide Sodium Pulmonary Thromboembolism and Hypertension: Post-Treatment Severity Comparison

In dogs with naturally acquired heartworm infections, thiacetarsamide treatment resulted in surviving heartworms in 6 of 9 dogs with high worm burdens and 4 of 8 dogs with low worm burdens, compared to only 3 of 15 melarsomine-treated dogs with surviving worms [1].

Pulmonary hypertension Thromboembolism Post-adulticide complications Lung pathology

Thiacetarsamide Sodium Solution Stability and Analytical Composition

Sodium thiacetarsamide in solution exists as a mixture of p-arsenosobenzamide and thiacetarsamide [1]. Under strongly basic conditions, thiacetarsamide hydrolyzes to p-arsenosobenzamide, which later degrades to unknown compounds [2]. Solutions stored for 6 months at room temperature contain only p-arsenosobenzamide and unidentified degradation products, whereas refrigerated solutions maintain thiacetarsamide plus p-arsenosobenzamide with trace impurities [2].

HPLC analysis Solution stability p-Arsenosobenzamide Analytical characterization

Thiacetarsamide Sodium: Evidence-Backed Application Scenarios for Research and Industrial Use


Comparative Pharmacology Studies: Thiacetarsamide Sodium as a Historical Arsenical Benchmark

Thiacetarsamide sodium serves as a well-characterized reference compound for comparative pharmacological studies of arsenical adulticides. Its defined efficacy profile—poor efficacy against 7-month-old adults and no efficacy against 4-month-old L5 immatures—provides a baseline for evaluating new macrofilaricides [1]. Additionally, its documented lack of safety margin and hepatotoxicity [2] offer a contrast for safety assessments. Researchers investigating structure-activity relationships or developing improved arsenical or non-arsenical filaricides can utilize thiacetarsamide sodium as a historical control with extensive in vivo and in vitro data.

Vascular Pharmacology Research: Isolated Pulmonary Artery Models for Endothelial Dysfunction

Thiacetarsamide sodium is a valuable tool in vascular pharmacology for investigating drug-induced endothelial dysfunction. In isolated pulmonary artery rings from heartworm-infected dogs, thiacetarsamide sodium (30 µg/mL) depresses nitroglycerin-induced relaxation, a response not observed with melarsomine [3]. This differential effect allows researchers to dissect mechanisms of arsenical-induced vascular smooth muscle impairment and endothelial cell loss. The compound's additional effects on vascular smooth muscle make it suitable for studies examining the intersection of parasitic infection, drug therapy, and vascular reactivity.

Analytical Method Development and Stability Testing for Organoarsenic Formulations

Thiacetarsamide sodium's solution chemistry—where it exists as a dynamic mixture of thiacetarsamide and p-arsenosobenzamide—presents a well-documented system for developing and validating stability-indicating analytical methods. Reverse-phase liquid chromatographic procedures have been established to separate and quantify these species [4][5]. The compound's hydrolysis under basic conditions and degradation at room temperature over 6 months [5] provide a robust model for evaluating storage conditions, formulation strategies, and analytical method robustness for organoarsenic pharmaceuticals. Procurement for analytical reference standard purposes is justified by its defined and complex degradation profile.

Coagulation and Thromboembolism Research: Procoagulant Effects of Adulticide Therapy

Thiacetarsamide sodium's documented procoagulant effects—including enhanced ADP-induced platelet aggregation on days 3, 10, and 21 post-treatment and significantly increased fibrinogen concentration on day 10 (P < 0.05) [6]—make it a relevant compound for studying thromboembolic complications associated with adulticidal therapy. Researchers investigating mechanisms of post-treatment pulmonary thromboembolism can utilize thiacetarsamide sodium as a tool compound with established hemostatic effects, independent of worm death. Its higher rate of post-treatment worm survival (~55% overall) compared to melarsomine (20%) [7] further allows for studies correlating worm burden reduction with thromboembolic event severity.

Technical Documentation Hub

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